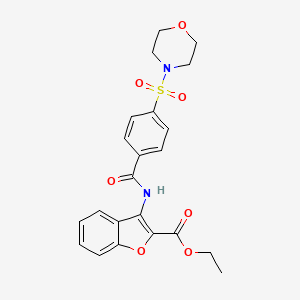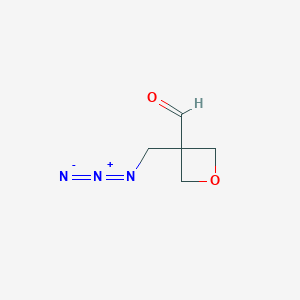![molecular formula C15H12ClF6N B2713557 [3-(Trifluoromethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanamine;hydrochloride CAS No. 2243507-47-1](/img/structure/B2713557.png)
[3-(Trifluoromethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “[3-(Trifluoromethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanamine;hydrochloride” is a complex organic molecule. It contains two phenyl rings, each substituted with a trifluoromethyl group, and these rings are connected by a methanamine group . The presence of the hydrochloride indicates that this is a salt form of the compound, which is common for many pharmaceuticals and other biologically active compounds .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the phenyl rings, the trifluoromethyl groups, and the methanamine group. The trifluoromethyl groups are electron-withdrawing, which would affect the electron density on the phenyl rings and could influence their reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl groups could increase the compound’s lipophilicity, which could affect its solubility and permeability .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis and characterization of novel polyimides derived from a specific fluorinated aromatic diamine monomer show the creation of new fluorine-containing polyimides with good thermal stability and outstanding mechanical properties. These polyimides were found to be soluble in many polar organic solvents, highlighting their potential for use in various industrial applications due to their inherent viscosities, thermal stability, and mechanical strength (Yin et al., 2005).
Photoluminescent Properties
Research on zinc(II) 4′-phenyl-terpyridine compounds investigates the formation of complexes with photoluminescent properties in solid and solution states. These compounds, characterized by elemental analysis, NMR, IR, and fluorescence spectroscopies, offer insights into potential applications in lighting and display technologies due to their interesting photo-luminescent properties and thermal stability (Ma et al., 2013).
Radioligand Development
Development of a novel ligand for the NMDA receptor , through the synthesis of 3,3-bis(3-fluorophenyl)-1-propanamine hydrochloride, represents a significant contribution to neuroscience research. This ligand, designed for NMDA receptor antagonism, could facilitate advanced studies on neurological pathways and disorders (Moe et al., 1998).
Fluorinated Monomer for Polyimides
Synthesis of a ‘3F’ fluorinated diamine monomer for fluorine-containing polyimides introduces a novel monomer that contributes to the development of materials with exceptional thermal stability and solvent resistance. This research underlines the importance of fluorinated compounds in enhancing the properties of polymeric materials for advanced engineering applications (Brink et al., 1994).
Optical and Dielectric Properties
The influence of fluorinated diamine on polyimide thin films offers a detailed examination of how specific groups affect the optical property and thermal stability of fluorinated polyimides. This work is pivotal for the development of materials with specific optical and dielectric properties for use in electronics and photonics (Jang et al., 2007).
Orientations Futures
Propriétés
IUPAC Name |
[3-(trifluoromethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F6N.ClH/c16-14(17,18)11-6-4-9(5-7-11)13(22)10-2-1-3-12(8-10)15(19,20)21;/h1-8,13H,22H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTJVSJBEGPYPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C2=CC=C(C=C2)C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF6N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Trifluoromethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanamine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-pyrrole](/img/structure/B2713474.png)
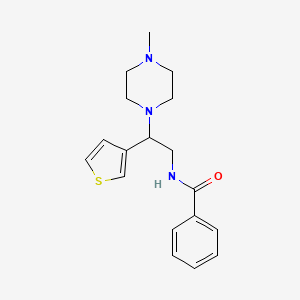
![6-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2713478.png)
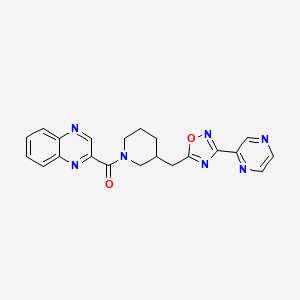
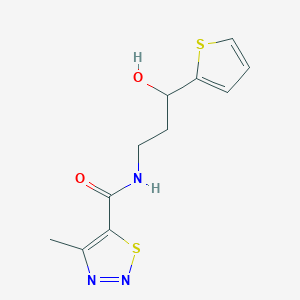
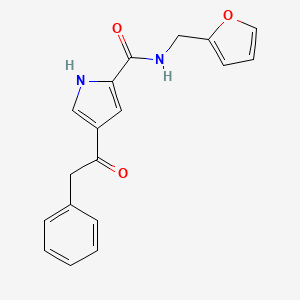
![N-benzyl-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2713483.png)
![3-(2-methoxyethyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2713484.png)
![N-methyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2713487.png)
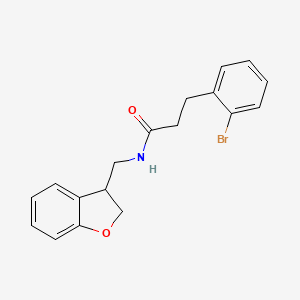
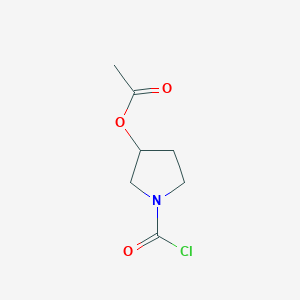
![(3S,4S)-1-[(tert-butoxy)carbonyl]-4-[(1E)-prop-1-en-1-yl]pyrrolidine-3-carboxylic acid](/img/structure/B2713493.png)
